
Bombesin, 3-L-lysine-14
Beschreibung
Overview of the Mammalian Bombesin Receptor Subtypes (BB1, BB2, BB3)
In mammals, the effects of bombesin-like peptides are mediated through three distinct G protein-coupled receptor (GPCR) subtypes: BB1 (also known as the neuromedin B receptor or NMBR), BB2 (the gastrin-releasing peptide receptor or GRPR), and the orphan receptor BB3 (BRS-3). guidetopharmacology.orgmultispaninc.cominnoprot.com BB1 and BB2 are activated by the endogenous ligands neuromedin B (NMB) and gastrin-releasing peptide (GRP). guidetopharmacology.org7tmantibodies.com GRP is considered the mammalian equivalent of the amphibian-derived bombesin. nih.gov These receptors primarily couple to Gq/11 and G12/13 G proteins, initiating downstream signaling cascades. guidetopharmacology.orginnoprot.com
The distribution of these receptors is widespread, encompassing both the central nervous system and various peripheral tissues. guidetopharmacology.org Activation of BB1 and BB2 receptors triggers a multitude of physiological responses, including the regulation of smooth muscle contraction, gastrointestinal motility, feeding behavior, and thermoregulation. 7tmantibodies.com The BB3 receptor, while considered an orphan receptor with no definitively identified natural ligand, is implicated in metabolic regulation, including glucose and insulin homeostasis, and body temperature control. guidetopharmacology.orgmultispaninc.com7tmantibodies.com
The Role of Gastrin-Releasing Peptide Receptor (GRPR/BB2) in Cellular Systems
The Gastrin-Releasing Peptide Receptor (GRPR), or BB2, is a key player in numerous cellular and systemic functions. wikipedia.org It is highly expressed in the pancreas and is also found in the stomach, adrenal cortex, and brain. wikipedia.org GRP, its primary ligand, regulates a variety of processes within the gastrointestinal and central nervous systems. wikipedia.org These include the release of gastrointestinal hormones, contraction of smooth muscle cells, and proliferation of epithelial cells. wikipedia.org
GRPR signaling is initiated by the binding of GRP, which leads to the activation of the phospholipase C pathway. wikipedia.org This, in turn, mobilizes intracellular calcium and activates protein kinase C, influencing a cascade of downstream cellular events. uniprot.org In the central nervous system, GRPR signaling is involved in regulating emotional responses, social interaction, memory, and feeding behavior. nih.gov Research has also linked GRPR to the sensation of itch, specifically non-histaminergic pruritus. uniprot.org
Furthermore, GRPR is frequently overexpressed in various types of cancer, including prostate, breast, and small cell lung cancer, making it a significant target for both diagnostic imaging and therapeutic interventions. nih.govsnmjournals.org The mitogenic properties of GRP, stimulating the growth of neoplastic tissues, underscore the importance of understanding GRPR's role in oncology. wikipedia.orginnoprot.com
Academic Rationale for Investigating Bombesin, 3-L-lysine-14 as a Research Compound
This compound is a synthetic analog of the naturally occurring bombesin peptide. Its significance in research stems from its utility as a tool to probe the function and structure of bombesin receptors, particularly GRPR. The modification at the third position with L-lysine can influence the peptide's binding affinity, stability, and pharmacokinetic properties.
The primary rationale for investigating this compound and similar analogs lies in the development of receptor-targeted agents. By modifying the bombesin peptide backbone, researchers can create ligands with tailored properties. For instance, the introduction of a lysine residue can provide a site for conjugation with other molecules, such as chelating agents for radiolabeling. snmjournals.org This allows for the development of radiopharmaceuticals for cancer imaging and therapy. nih.govsnmjournals.org
Studies involving bombesin analogs are crucial for understanding the structure-activity relationships of the bombesin peptide family. By systematically altering the amino acid sequence, researchers can identify key residues responsible for receptor binding and activation. uq.edu.au This knowledge is instrumental in designing more potent and selective agonists or antagonists for the bombesin receptors. The investigation of compounds like this compound contributes to the broader effort to develop novel diagnostic and therapeutic strategies for a range of conditions, from cancer to neurological disorders. frontiersin.org
Compound Information Table
Compound Name |
Bombesin |
This compound |
Gastrin-releasing peptide |
Neuromedin B |
Chemical Properties of this compound
Property | Value |
Molecular Formula | C71H110N22O18S |
Molecular Weight | 1591.8 g/mol |
IUPAC Name | (2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CC(N)=O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)N |
PubChem CID | 16197714 |
Data sourced from PubChem. nih.gov |
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H110N22O18S/c1-8-13-44(62(102)79-33-58(98)84-52(29-40-32-77-35-81-40)70(110)92-50(27-37(4)5)69(109)86-43(60(76)100)23-25-112-7)87-61(101)38(6)82-68(108)51(28-39-31-78-42-15-10-9-14-41(39)42)93-67(107)48(18-21-55(74)95)90-71(111)53(30-56(75)96)85-59(99)34-80-63(103)49(26-36(2)3)91-64(104)45(16-11-12-24-72)88-66(106)47(17-20-54(73)94)89-65(105)46-19-22-57(97)83-46/h9-10,14-15,31-32,35-38,43-53,78H,8,11-13,16-30,33-34,72H2,1-7H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,103)(H,82,108)(H,83,97)(H,84,98)(H,85,99)(H,86,109)(H,87,101)(H,88,106)(H,89,105)(H,90,111)(H,91,104)(H,92,110)(H,93,107)/t38?,43-,44-,45-,46-,47-,48-,49-,50?,51-,52?,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHJAQNNCQYTHG-INSYYHJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H110N22O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1591.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66839-66-5 | |
Record name | Bombesin, 3-L-lysine- 14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066839665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis and Chemical Modification of Bombesin, 3-l-lysine-14 Analogues
Solid-Phase Peptide Synthesis Methodologies for Bombesin, 3-L-lysine-14 and its Derivatives
The synthesis of [Lys3]BBN and its derivatives is predominantly accomplished using automated solid-phase peptide synthesis (SPPS) based on the fluorenylmethyloxycarbonyl (Fmoc) strategy. nih.govsnmjournals.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polystyrene resin functionalized with a Rink Amide linker. snmjournals.orgsnmjournals.org
The general SPPS cycle for elongating the peptide chain consists of:
Fmoc Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed using a solution of piperidine in a solvent like dimethylformamide (DMF).
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the peptide chain. Common coupling reagents include combinations like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N-hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
This cycle is repeated until the full peptide sequence is assembled. snmjournals.org For [Lys3]BBN, side-chain protecting groups are used for amino acids with reactive functionalities, such as tert-butoxycarbonyl (Boc) for lysine and tryptophan, and trityl (Trt) for histidine, to prevent unwanted side reactions during synthesis.
After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide can be further modified on the solid support (as discussed in section 2.2) or cleaved from the resin. Cleavage and removal of the side-chain protecting groups are typically achieved simultaneously by treating the resin with a cleavage cocktail, most commonly a strong acid like trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to capture the reactive carbocations generated during the process. The crude peptide is then precipitated with cold diethyl ether, purified by reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. snmjournals.orgmdpi.com Isolated yields for these complex peptide conjugates after synthesis and purification typically range from 23% to 39%. mdpi.com
Conjugation Strategies for Chelators and Linkers
To create functional probes for imaging, a chelator is attached to the [Lys3]BBN peptide, often via a spacer or linker. The lysine at position 3 provides a primary amine on its side chain, which serves as a key attachment point for these modifications. researchgate.net
Macrocyclic chelators are essential for stably coordinating radiometals used in diagnostic imaging. The choice of chelator depends on the specific radiometal to be used.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a highly versatile and widely used chelator capable of forming stable complexes with a variety of trivalent metal ions, including Gallium-68 (68Ga), Lutetium-177 (177Lu), and Indium-111 (111In). snmjournals.orgsnmjournals.org DOTA can be conjugated to the lysine side chain of the bombesin analogue on the solid phase. snmjournals.org For instance, DOTA-[Lys3]BBN has been synthesized and evaluated for PET imaging with 64Cu, demonstrating high affinity for GRPR. snmjournals.org However, in vivo studies have sometimes shown dissociation of 64Cu from DOTA complexes, leading to accumulation in non-target tissues like the liver. snmjournals.org
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA is another popular chelator, particularly for 68Ga and 64Cu. nih.govsnmjournals.org It can form a highly stable six-coordinate complex with copper. nih.gov NOTA-based bombesin analogues have shown promise, with some studies indicating improved tumor-to-normal tissue ratios compared to their DOTA counterparts at early time points. snmjournals.orgnih.gov NOTA can be conjugated to bombesin peptides in solution using reagents like p-SCN-Bn-NOTA, which reacts with an amino group on the peptide or linker. nih.govsnmjournals.org
SarAr (1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane-1,8-diamine): SarAr belongs to the sarcophagine class of chelators, which form extremely stable "cage-like" complexes with copper isotopes (e.g., 64Cu). nih.govmdpi.com This high stability minimizes the in vivo release of the radiometal. SarAr has been successfully conjugated to bombesin analogues using standard Fmoc solid-phase synthesis. nih.govnih.gov The resulting conjugates can be efficiently radiolabeled with 64Cu at room temperature. snmjournals.orgnih.gov
A spacer or linker is often inserted between the peptide and the chelator to improve the pharmacokinetic properties of the resulting radiopharmaceutical. nih.govresearchgate.net Spacers can prevent the bulky chelator-metal complex from interfering with the peptide's ability to bind to its receptor and can modify properties like solubility, clearance rate, and biodistribution. snmjournals.orgrug.nl
Amino Acid Spacers: Short chains of amino acids are frequently used as linkers. For example, a triglycine (Gly-Gly-Gly) spacer has been used in bombesin derivatives to link the HYNIC chelator to the peptide, resulting in a promising candidate for tumor imaging. benthamdirect.commazums.ac.ir Other amino acid linkers, such as Gly-Ser-Gly (GSG), have also been explored to increase hydrophilicity and influence tissue clearance. nih.gov The introduction of charged amino acids like glutamic acid into the spacer has been shown to improve tumor-to-tissue ratios by reducing abdominal accumulation. rug.nlnih.gov
Hydrocarbon Chains: Aliphatic carbon chains, such as 8-aminooctanoic acid (Aoc), are used to create distance between the chelator and the peptide. snmjournals.org Studies on 111In-labeled DOTA-bombesin analogues showed that varying the length of the hydrocarbon spacer significantly impacted pancreatic uptake, with an 8-carbon Aoc spacer providing the highest accumulation in GRPR-positive tissues. snmjournals.org
Glycated Moieties: Glycation, the attachment of sugar molecules, is a strategy to enhance the hydrophilicity of the peptide conjugate, aiming to improve its clearance from non-target organs. Polyethylene glycol (PEG) chains of varying lengths (e.g., PEG2, PEG4) have been incorporated as linkers in bombesin antagonists, which can lead to superior pharmacokinetic properties. researchgate.netplos.org In other approaches, glucose has been attached to the peptide via a propargylglycine side chain using click chemistry. acs.org
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for modifying peptides. nih.gov This reaction forms a stable triazole ring, linking two molecular fragments.
In the context of bombesin analogues, click chemistry has been used to:
Conjugate Peptides to Nanoparticles: An alkyne-derivatized bombesin peptide has been "clicked" onto azide-functionalized superparamagnetic iron oxide nanoparticles (SPIOs), demonstrating an alternative to conventional conjugation methods. nih.gov
Attach Chelators and Prosthetic Groups: The "click-to-chelate" approach involves creating a ligand system for a radiometal as a result of the click reaction itself. This has been successfully applied to the 99mTc-tricarbonyl labeling of bombesin derivatives. mdpi.com
Enable Copper-Free Labeling: Strain-promoted azide-alkyne cycloaddition (SPAAC) is a "copper-free" click reaction that avoids the use of a potentially toxic copper catalyst. This has been used for the 18F-radiolabeling of bombesin derivatives by reacting a DBCO-modified peptide with an 18F-labeled azide prosthetic group. nih.govinterchim.fr
Receptor Binding Affinity and Selectivity of Bombesin, 3-l-lysine-14 Analogues
Quantitative Assessment of Binding to Gastrin-Releasing Peptide Receptor (GRPR)
The gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2), is a primary target for bombesin analogues due to its overexpression in various cancers, including prostate and breast cancer. koreascience.krnih.gov
The binding affinity of Bombesin, 3-L-lysine-14 analogues to GRPR is commonly assessed using in vitro competitive radioligand binding assays. snmjournals.org These assays involve competing the unlabeled bombesin analogue (the "competitor") against a radiolabeled ligand that is known to bind specifically to GRPR. A frequently used radioligand is ¹²⁵I-[Tyr4]BBN. snmjournals.orgthno.org The assay is typically performed on cell lines that naturally express GRPR, such as the human prostate cancer cell line PC-3, or on cell membranes isolated from tissues known to express the receptor. snmjournals.orgthno.orgplos.org
In this experimental setup, a constant concentration of the radioligand is incubated with the cells or membranes in the presence of increasing concentrations of the non-radiolabeled test compound. snmjournals.org As the concentration of the unlabeled analogue increases, it displaces the radioligand from the GRPR binding sites. The amount of bound radioactivity is then measured, and the data are used to generate a displacement curve. snmjournals.org
From the displacement curve generated in the competitive binding assay, the half-maximal inhibitory concentration (IC50) value is determined. The IC50 represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. thno.org For example, a DOTA-[Lys3]BBN conjugate was found to have an IC50 value of 2.2 ± 0.5 nmol/L in PC-3 cells. snmjournals.org
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand. The Ki value represents the affinity of the unlabeled ligand for the receptor. A lower Ki value indicates a higher binding affinity.
The dissociation constant (Kd) is a measure of the equilibrium between the ligand and the receptor. It is the concentration of ligand at which half of the receptors are occupied at equilibrium. While competitive binding assays primarily yield Ki values, saturation binding experiments using a radiolabeled version of the bombesin analogue can directly determine the Kd. However, Ki values are widely used to compare the affinities of different analogues. For instance, studies have shown that modifications to the bombesin peptide can significantly impact its affinity for GRPR. plos.org
Table 1: Binding Affinities (IC50/Ki) of Selected Bombesin Analogues to GRPR
Compound | Cell Line | IC50 (nM) | Ki (nM) | Source |
---|---|---|---|---|
DOTA-[Lys3]BBN | PC-3 | 2.2 ± 0.5 | snmjournals.org | |
Cu-BZH7 | Human GRP receptor-positive cancerous tissue | 0.30±0.07 | plos.org | |
NOTA-monomer | PC-3 | 2.51 ± 1.54 | d-nb.info | |
NOTA-dimer 1 | PC-3 | 2.00 ± 1.59 | d-nb.info | |
NOTA-dimer 2 | PC-3 | 1.76 ± 1.30 | d-nb.info | |
Natural Bombesin | PC-3 | 0.59 ± 0.32 | d-nb.info |
This table is interactive. Users can sort and filter the data.
In Vitro Competitive Radioligand Binding Assays
Specificity and Cross-Reactivity with Neuromedin B Receptor (NMBR/BB1)
The bombesin receptor family includes other subtypes, most notably the neuromedin B receptor (NMBR), also known as BB1. nih.gov It is essential to assess the specificity of this compound analogues and their cross-reactivity with NMBR to ensure targeted delivery to GRPR-expressing tissues. rug.nl
Competitive binding assays, similar to those described for GRPR, can be performed using cell lines that express NMBR. By comparing the Ki values for GRPR and NMBR, the selectivity of the analogue can be determined. An ideal GRPR-targeting agent would exhibit high affinity for GRPR (low Ki) and significantly lower affinity for NMBR (high Ki). Some bombesin analogues have been developed that show high affinity for both GRPR and NMBR, which could be advantageous in certain therapeutic contexts. plos.org For example, the metallopeptide Cu-BZH7 has been shown to have very high binding affinity to both NMB-R (Ki of 0.27±0.16 nM) and GRP-R. plos.org
Characterization of Interaction with Bombesin Receptor Subtype 3 (BRS-3/BB3)
Bombesin receptor subtype 3 (BRS-3), or BB3, is another member of the bombesin receptor family. nih.gov It is considered an orphan receptor as its endogenous ligand has not been definitively identified. nih.gov BRS-3 has a distinct pharmacology compared to GRPR and NMBR, generally showing low affinity for naturally occurring bombesin-related peptides. nih.govnih.gov
The interaction of this compound analogues with BRS-3 is also evaluated through competitive binding assays using cell lines engineered to express human BRS-3. semanticscholar.org Many bombesin analogues, including [Lys3]Bombesin, typically exhibit low affinity for BRS-3. However, certain synthetic analogues have been designed to bind with high affinity to all three bombesin receptor subtypes, including BRS-3. plos.org For instance, the peptide Cu-BZH7 demonstrated high binding affinity to BRS-3 with a Ki of 1.4±0.6 nM. plos.org
Intracellular Signaling Pathways and Cellular Responses Mediated by Bombesin, 3-l-lysine-14
G Protein-Coupled Receptor (GPCR) Signal Transduction Mechanisms
The interaction of bombesin-like peptides with their receptors triggers a conformational change in the receptor, which in turn activates heterotrimeric G proteins. The bombesin receptor family predominantly couples to G proteins of the Gq/11 and G12/13 families. nih.gov This coupling initiates the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of various downstream effector enzymes and ion channels, setting in motion a complex network of signaling pathways.
Activation of Phospholipase C and Inositol Phosphate Accumulation
A primary signaling cascade activated by bombesin receptor engagement is the phospholipase C (PLC) pathway. nih.gov The activated Gαq/11 subunit stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Studies on bombesin analogs have demonstrated a significant increase in the formation of inositol phosphates (IP1, IP2, and IP3) upon receptor activation in various cell lines. nih.gov For instance, the bombesin analog [D-Phe6,β-Ala11,Phe13, Nle14]Bn-(6-14) was shown to stimulate a 4- to 9-fold increase in [3H]inositol phosphate formation in transfected cell lines. nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, JNK, p38)
Bombesin receptor activation is known to modulate the activity of mitogen-activated protein kinase (MAPK) cascades, which are crucial for regulating cell proliferation, differentiation, and apoptosis. The three major MAPK pathways include the extracellular signal-regulated kinases 1 and 2 (ERK1/2), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. Activation of bombesin receptors can lead to the phosphorylation and activation of these kinases, although the specific pathway activated can be cell-type dependent.
Engagement of the PI3K/Akt Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream target of bombesin receptor activation. This pathway is essential for cell survival, growth, and proliferation. While direct evidence for Bombesin, 3-L-lysine-14 is unavailable, studies on other bombesin analogs have shown that receptor activation can lead to the phosphorylation and activation of Akt, a key protein kinase in this pathway.
Regulation of Intracellular Calcium Dynamics
The generation of IP3 following PLC activation plays a pivotal role in regulating intracellular calcium concentrations. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov This transient increase in intracellular calcium concentration is a key signaling event that influences a wide range of cellular responses. Studies using various bombesin analogs in cell lines like PC3 and HEK-GRPR have consistently demonstrated the ability of these peptides to induce calcium mobilization. snmjournals.orgscholaris.camdpi.com
Table 1: Effect of Bombesin Analogs on Intracellular Calcium Mobilization in PC3 Cells
Compound | Concentration | Intracellular Ca2+ Efflux (Relative Fluorescence Units - RFU) | Reference |
Bombesin | 50 nM | 754 ± 38.3 | scholaris.ca |
Ga-TacBOMB2 | 50 nM | 361 ± 46.8 | scholaris.ca |
Ga-TacBOMB3 | 50 nM | 378 ± 87.8 | scholaris.ca |
[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) (Antagonist) | 50 nM | 25.3 ± 1.92 | scholaris.ca |
ATP (Positive Control) | 50 nM | 334 ± 39.0 | scholaris.ca |
This table is interactive. Click on the headers to sort the data.
Cellular Proliferation and Growth Regulation in Preclinical Cell Models
The activation of the signaling pathways described above, including the MAPK and PI3K/Akt cascades, ultimately converges on the regulation of cellular processes such as proliferation and growth. In preclinical models, bombesin and its analogs have been shown to stimulate the growth of various cancer cell lines that overexpress bombesin receptors, such as prostate and breast cancer cells. snmjournals.orgresearchgate.net Conversely, antagonists of these receptors can inhibit tumor growth, highlighting the therapeutic potential of targeting these pathways. snmjournals.org
In Vitro Pharmacological and Biological Evaluation of Bombesin, 3-l-lysine-14 Derivatives
Cellular Internalization Kinetics in GRPR-Expressing Cell Lines (e.g., PC-3, MCF7)
The efficacy of bombesin derivatives as targeting agents is highly dependent on their ability to be internalized by cancer cells upon binding to GRPR. Studies have been conducted on various GRPR-expressing cell lines, most notably the PC-3 human prostate carcinoma cell line and the MCF7 breast cancer cell line, to characterize these internalization kinetics. snmjournals.orgnih.gov
In one study, the internalization of a radiolabeled Lys3-BBN derivative, ¹⁸F-FB-[Lys³]BBN, was evaluated in PC-3 cells. snmjournals.org The results indicated that the tracer reached a maximum internalization within 15 minutes of incubation, which was followed by a rapid washout. snmjournals.org This behavior is characteristic of agonist-induced internalization, where the receptor-ligand complex is taken into the cell. snmjournals.orgnih.gov
Another study compared the uptake of a hybrid peptide, ⁹⁹ᵐTc-Tat-BN (which includes a Lys3-BBN component), with ⁹⁹ᵐTc-EDDA/HYNIC-[Lys³]-BN in PC-3, MCF7, and MDA-MB231 cells. nih.gov The hybrid peptide demonstrated significantly higher tumor cell uptake in all three cell lines. nih.gov Specifically, in PC-3 cells, the maximum uptake of ⁹⁹ᵐTc-Tat-BN was 28.10 ± 3.86% of the total activity at 4 hours, compared to 17.62 ± 1.86% for ⁹⁹ᵐTc-EDDA/HYNIC-[Lys³]-BN at the same time point. nih.gov In MCF7 cells, the maximum uptake for the hybrid peptide was 18.27 ± 2.14% at 2 hours, while the comparator reached 8.97 ± 0.92%. nih.gov Interestingly, most of the ⁹⁹ᵐTc-EDDA/HYNIC-[Lys³]-BN remained on the cell membrane, whereas the hybrid peptide was found in the cytoplasm, indicating more efficient internalization. nih.gov
The internalization process is a critical factor, as it can lead to the accumulation of therapeutic or diagnostic agents within the target cells, enhancing their effect. nih.gov
Internalization of ⁹⁹ᵐTc-labeled Bombesin Derivatives in Cancer Cell Lines
Cell Line | Radiotracer | Maximum Uptake (%) | Time to Maximum Uptake |
---|---|---|---|
PC-3 | ⁹⁹ᵐTc-Tat-BN | 28.10 ± 3.86 | 4 hours |
⁹⁹ᵐTc-EDDA/HYNIC-[Lys³]-BN | 17.62 ± 1.86 | 4 hours | |
MCF7 | ⁹⁹ᵐTc-Tat-BN | 18.27 ± 2.14 | 2 hours |
⁹⁹ᵐTc-EDDA/HYNIC-[Lys³]-BN | 8.97 ± 0.92 | 2 hours | |
MDA-MB231 | ⁹⁹ᵐTc-Tat-BN | 24.33 ± 2.82 | 5 minutes |
Receptor-Mediated Efflux Studies
Following internalization, the rate at which a bombesin derivative is transported out of the cell, or its efflux, is another crucial parameter influencing its retention and, therefore, its therapeutic or diagnostic potential.
Studies on ¹⁸F-FB-[Lys³]BBN in PC-3 cells have shown a significant and rapid efflux of the radiotracer. snmjournals.org After 30 minutes of incubation, approximately 54% of the internalized ¹⁸F-FB-[Lys³]BBN had effluxed from the cells. snmjournals.org This increased to about 77% after a 3-hour incubation period. snmjournals.org This rapid externalization is thought to be due to the lipophilic nature of the metabolized peptide fractions, which allows them to penetrate the cell membrane and exit the cell. snmjournals.org
The efflux rate can be influenced by the binding affinity of the derivative for the GRPR. snmjournals.org For instance, a derivative with lower affinity may exhibit a faster efflux rate. snmjournals.org This highlights the delicate balance required in designing these molecules: high enough affinity for specific binding and internalization, but with a retention time sufficient for the desired effect.
Assessment of Metabolic Stability in Serum and Plasma
The stability of bombesin derivatives in biological fluids like serum and plasma is critical for their in vivo application. Degradation by endogenous enzymes can significantly reduce the amount of active compound reaching the target tumor cells.
Research has shown that bombesin itself has limited stability in plasma. nih.gov One study found that in plasma at 4°C, about half of the bombesin was no longer detectable after 5 hours. nih.gov However, it was more stable in serum, remaining intact for 5 hours at 4°C and 2 hours at 21°C. nih.gov
Modifications to the bombesin structure, such as those in Lys3-BBN derivatives, are often aimed at improving this metabolic stability. For example, a study on ¹⁸F-FB-[Lys³]BBN showed moderate stability in mouse blood and PC-3 tumors but was rapidly degraded in the liver, kidneys, and urine. snmjournals.orgnih.gov Another study investigating a different ¹⁸F-labeled bombesin analog found no significant degradation in either mouse or human plasma within 2 hours. rug.nl
Efforts to enhance stability have included replacing amide bonds with more stable linkages, which has been shown to improve stability in vitro and increase tumor uptake in vivo. acs.org
In Vitro Stability of a Radiolabeled Bombesin Analog
Biological Matrix | Stability |
---|---|
Human Plasma | Stable for up to 120 minutes at 37°C. snmjournals.org |
Mouse Plasma | Stable for up to 120 minutes at 37°C. snmjournals.org |
| PBS (Control) | Stable. snmjournals.org |
Relationship Between GRPR Expression Levels and Cellular Uptake
A fundamental principle of targeted therapy and diagnostics is that the uptake of the targeting agent should correlate with the expression level of the target receptor on the cancer cells.
Studies have consistently demonstrated a direct relationship between the level of GRPR expression and the cellular uptake of bombesin derivatives. nih.govuq.edu.au In a study assessing various cancerous cell lines, PC-3 prostate cancer cells showed the highest level of GRPR expression, while Caco-2 colon cancer cells had the lowest. nih.gov Subsequent cellular uptake experiments with a carboxyfluorescein-labeled bombesin peptide mirrored these findings, with PC-3 cells exhibiting the highest uptake. uq.edu.au
Specifically, flow cytometry analysis revealed that 47% and 50% of PC-3 cells showed uptake of two different bombesin analogs, respectively. uq.edu.au In contrast, Caco-2 cells had the lowest uptake at 5% and 10%, and HeLa cells showed intermediate uptake of 16% and 25%. uq.edu.au This direct correlation confirms that the uptake is GRPR-mediated and underscores the potential of using bombesin derivatives to target tumors with high GRPR expression. uq.edu.au Blocking studies, where the uptake of the radiolabeled derivative is inhibited by an excess of unlabeled bombesin, further confirm the specificity of this interaction. nih.govscholaris.ca
This relationship is crucial for patient selection in clinical applications, as imaging with a GRPR-targeted agent could potentially identify patients whose tumors express high levels of the receptor and are therefore more likely to respond to a GRPR-targeted therapy. thieme-connect.com
Table of Mentioned Compounds
Compound Name | Abbreviation/Alternate Name |
---|---|
Bombesin, 3-L-lysine-14 | Lys3-BBN |
4-¹⁸F-Fluorobenzoyl-[Lys³]bombesin | ¹⁸F-FB-[Lys³]BBN |
⁹⁹mTc-N2S2-Tat(49-57)-Lys3-bombesin | ⁹⁹mTc-Tat-BN |
⁹⁹mTc-EDDA/HYNIC-[Lys³]-bombesin | |
Bombesin | BBN |
Carboxyfluorescein-labelled BBN | |
Caco-2 | |
HeLa | |
LNCap | |
MDA-MB-231 | |
PC-3 | |
WPMY-1 |
In Vivo Preclinical Research and Animal Model Studies
Pharmacokinetic Profiles in Relevant Animal Models (e.g., mice, rats)
Radiolabeled derivatives of [Lys3]BBN have demonstrated rapid clearance from the bloodstream in animal models. For instance, a study involving 64Cu-DOTA-[Lys3]BBN in mice bearing prostate cancer xenografts showed that only 0.30 ± 0.04% of the injected dose per gram (%ID/g) remained in circulation at 1 hour post-injection, with this value decreasing further at 2 and 4 hours. snmjournals.org This rapid blood clearance is a favorable characteristic for imaging agents as it leads to lower background signals and higher tumor-to-blood ratios. snmjournals.org
Similarly, studies with 18F-labeled [Lys3]BBN analogs also reported rapid blood clearance. nih.govsnmjournals.org One such analog, 18F-FB-[Lys3]BBN, was found to be moderately stable in the blood. nih.govsnmjournals.org Another study comparing 99mTc-labeled HYNIC-[Lys3]BBN with different coligands in healthy Wistar rats found no significant differences in their blood elimination half-lives. nih.govbvsalud.org
Organ Biodistribution Studies in Non-Human Species
Biodistribution studies are critical for understanding how a compound distributes throughout the body, including its accumulation in target and non-target tissues, and its routes of elimination.
Non-Target Tissue Accumulation Profiles (e.g., pancreas, kidneys, liver)
A consistent finding across multiple studies is the significant accumulation of [Lys3]BBN-based radiotracers in the pancreas, an organ known to express the gastrin-releasing peptide receptor (GRPR), the target for bombesin. snmjournals.orgsnmjournals.org For example, with 64Cu-DOTA-[Lys3]BBN, pancreatic uptake was high, reaching 10.4 ± 0.15 %ID/g at 30 minutes post-injection. snmjournals.org
The kidneys are another major site of accumulation, indicating a primary route of excretion. snmjournals.orgsnmjournals.orgnih.gov Studies with 99mTc-Tat-BN in healthy Balb-C mice showed the highest radioactivity levels in the kidneys at all time points, peaking at 29.02 ± 2.78 %ID/g at 2 hours post-injection. nih.gov Similarly, 18F-FB-[Lys3]BBN showed increasing kidney accumulation over time. snmjournals.org
Liver uptake has also been observed, though generally to a lesser extent than the pancreas and kidneys. For 64Cu-DOTA-[Lys3]BBN, liver uptake peaked at 1 hour (4.18 ± 0.63 %ID/g) and then declined. snmjournals.org In a comparative study, a 99mTc-labeled [Lys3]BBN conjugate with an NA/tricine coligand showed significantly higher uptake in the liver and spleen of healthy Wistar rats compared to an EDDA/tricine conjugate. nih.govbvsalud.org
Clearance Pathways and Rates
The primary clearance pathway for [Lys3]BBN-based radiopharmaceuticals is through the kidneys. nih.govsnmjournals.org Studies with 18F-FB-[Lys3]BBN demonstrated predominant renal excretion. nih.govsnmjournals.org The rapid decrease of 64Cu-DOTA-[Lys3]BBN activity in the kidneys over time further supports this finding. snmjournals.org Some compounds, like 18F-FB-Aca-BBN(7-14), a truncated bombesin analog, exhibit both hepatobiliary and renal clearance. nih.govsnmjournals.org
Tumor Targeting Efficacy in Animal Xenograft Models
[Lys3]BBN-based radiotracers have shown significant efficacy in targeting tumors that overexpress GRPR in animal xenograft models, particularly prostate cancer models.
In athymic nude mice bearing subcutaneous PC-3 human prostate cancer xenografts, 18F-FB-[Lys3]BBN demonstrated a tumor uptake of 5.94 ± 0.78 %ID/g at 60 minutes post-injection. snmjournals.orgresearchgate.net Another study with 64Cu-DOTA-[Lys3]BBN in mice with PC-3 tumors reported a tumor uptake of 5.62 ± 0.08 %ID/g at 30 minutes post-injection. snmjournals.org The tumor-to-blood ratio for this tracer was 13.1 ± 2.3 at 1 hour. snmjournals.org
A heterodimeric compound, 177Lu-DOTA-iPSMA-Lys-BN, designed to target both GRPR and prostate-specific membrane antigen (PSMA), showed high tumor uptake in both LNCaP (PSMA-positive) and PC3 (GRPR-positive) tumor models (5.21 and 3.21 %ID/g at 96 hours, respectively). nih.govresearchgate.net
Radiotracer | Animal Model | Tumor Model | Uptake (%ID/g) | Time Point | Reference |
---|---|---|---|---|---|
18F-FB-[Lys3]BBN | Athymic Nude Mice | PC-3 | 5.94 ± 0.78 | 60 min | snmjournals.orgresearchgate.net |
64Cu-DOTA-[Lys3]BBN | Mice | PC-3 | 5.62 ± 0.08 | 30 min | snmjournals.org |
177Lu-DOTA-iPSMA-Lys-BN | Athymic Mice | LNCaP | 5.21 | 96 h | nih.govresearchgate.net |
177Lu-DOTA-iPSMA-Lys-BN | Athymic Mice | PC3 | 3.21 | 96 h | nih.govresearchgate.net |
Demonstration of Receptor Specificity in In Vivo Systems via Blocking Studies
The specificity of [Lys3]BBN-based radiotracers for GRPR is demonstrated in vivo through blocking studies. This involves co-administering a large, non-radiolabeled dose of a GRPR-binding compound, which competes with the radiotracer for receptor binding.
In a study with 18F-FB-[Lys3]BBN, co-injection of [Tyr4]BBN significantly reduced tumor uptake from 5.94 ± 0.78 %ID/g to 0.50 ± 0.11 %ID/g. snmjournals.orgresearchgate.net This blocking effect was also observed in the pancreas, intestines, and kidneys, confirming GRPR expression in these organs. snmjournals.orgresearchgate.net Similarly, for 64Cu-DOTA-[Lys3]BBN, co-injection of bombesin effectively inhibited tracer accumulation in both PC-3 tumors and the pancreas. snmjournals.org Blocking studies with 99mTc-Tat-BN also showed that pre-incubation with cold [Lys3]BBN inhibited tumor cell uptake. nih.gov
Radiotracer | Blocking Agent | Tumor Model | Uptake without Block (%ID/g) | Uptake with Block (%ID/g) | Reference |
---|---|---|---|---|---|
18F-FB-[Lys3]BBN | [Tyr4]BBN | PC-3 | 5.94 ± 0.78 | 0.50 ± 0.11 | snmjournals.orgresearchgate.net |
64Cu-DOTA-[Lys3]BBN | Bombesin | PC-3 | 3.97 ± 0.15 | 1.35 ± 0.24 | snmjournals.org |
Preclinical Imaging Modalities and Techniques
The primary preclinical imaging modalities used to evaluate [Lys3]BBN-based radiopharmaceuticals are Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
PET imaging has been successfully used to visualize GRPR-positive tumors. Dynamic microPET imaging with 18F-FB-[Lys3]BBN demonstrated its ability to delineate both subcutaneous and orthotopic PC-3 tumors in mouse models. snmjournals.org Similarly, microPET imaging with 64Cu-DOTA-[Lys3]BBN provided clear visualization of PC-3 tumors. snmjournals.org
SPECT imaging has also been employed, particularly with 99mTc-labeled [Lys3]BBN analogs. Micro-SPECT imaging of mice with both PC3 and LNCaP tumors showed that [99mTc]Tc-iPSMA-BN is taken up in both tumor types. mdpi.com In vivo and ex vivo imaging with 99mTc-Tat-BN also showed clear tumor uptake. nih.gov Whole-body autoradiography is another technique that has been used to investigate the biodistribution of these radiotracers. snmjournals.org
Micro-Positron Emission Tomography (µPET) Imaging
Micro-PET imaging studies have been pivotal in assessing the in vivo performance of Bombesin, 3-L-lysine-14 labeled with positron-emitting radionuclides. These studies typically involve xenograft models, where human cancer cells, such as the prostate cancer cell line PC-3, are implanted in immunocompromised mice. The high affinity of this compound for the GRPR, which is overexpressed on these cancer cells, makes it a promising agent for tumor visualization. snmjournals.org
Research has focused on labeling [Lys³]Bombesin with various positron emitters, including Fluorine-18 (¹⁸F) and Copper-64 (⁶⁴Cu). snmjournals.orgnih.gov For instance, an ¹⁸F-labeled analog, ¹⁸F-FB-[Lys³]BBN, was developed for imaging GRPR expression in prostate cancer models. snmjournals.org Dynamic µPET scans in mice bearing subcutaneous PC-3 tumors revealed that this tracer could visualize the tumors as early as 10 minutes post-injection. snmjournals.org The tumor uptake was significant and specific, as demonstrated by blocking studies where the co-injection of a non-radiolabeled bombesin analog effectively reduced the tracer's accumulation in the tumor. snmjournals.org
Studies with ⁶⁴Cu-labeled DOTA-[Lys³]BBN have also been conducted to evaluate its tumor-targeting capabilities. nih.gov These investigations compared the full-length [Lys³]BBN with truncated bombesin analogs, concluding that the full-length version exhibited superior properties, including higher binding affinity and better retention in the tumor. nih.gov The rapid clearance of these radiotracers from the blood, coupled with high tumor uptake, results in excellent image contrast and clear delineation of GRPR-positive tumors. snmjournals.orgnih.gov
The table below summarizes key findings from µPET imaging studies using this compound analogs in preclinical animal models.
Table 1: Preclinical µPET Imaging Findings for this compound Analogs
Radiotracer | Animal Model | Key Findings | Tumor Uptake (%ID/g) |
---|---|---|---|
¹⁸F-FB-[Lys³]BBN | PC-3 xenograft mice | Rapid tumor visualization (from 10 min p.i.); high tumor contrast; receptor-specific uptake. snmjournals.org | 3.68 ± (not specified) at 30 min p.i. snmjournals.org |
Single-Photon Emission Computed Tomography (SPECT/CT) Imaging
The utility of this compound in preclinical diagnostics extends to SPECT imaging, where it is labeled with single-photon emitting radionuclides like Technetium-99m (⁹⁹mTc) and Indium-111 (¹¹¹In). nih.govrug.nl SPECT/CT imaging combines the functional information from SPECT with the anatomical detail of CT, providing a comprehensive view of tracer distribution in animal models.
Preclinical studies using ⁹⁹mTc-labeled [Lys³]-bombesin analogs, such as ⁹⁹mTc-EDDA/HYNIC-[Lys³]-bombesin, have been performed to assess their biokinetics. rug.nl These radiopharmaceuticals have been evaluated in animal models bearing GRPR-positive tumors, demonstrating the feasibility of using this peptide for SPECT imaging. rug.nl Research has shown that modifications to the chelator and linker system can influence the in vivo stability and pharmacokinetic properties of the tracer, affecting tumor uptake and clearance from non-target organs. nih.gov For example, some ⁹⁹mTc-labeled bombesin analogs show favorable tumor-to-kidney ratios, which is important for clear imaging of abdominal tumors. nih.gov
In studies with ¹¹¹In-labeled bombesin analogs, clear visualization of PC-3 tumor xenografts has been achieved with low background activity in the abdomen, which is advantageous for detecting prostate cancer and its metastases. rug.nl The choice of radionuclide and chelator is critical, as it impacts the stability of the radiolabeled peptide and its accumulation in normal tissues, which in turn affects image quality. rug.nl While some stabilized analogs may show higher retention in normal organs, optimization of the in vivo kinetics is a key area of research to improve the diagnostic performance of these SPECT agents. rug.nl
The table below presents a summary of findings from preclinical SPECT/CT studies involving this compound derivatives.
Table 2: Preclinical SPECT/CT Imaging Findings for this compound Analogs
Radiotracer | Animal Model | Key Findings |
---|---|---|
⁹⁹mTc-EDDA/HYNIC-[Lys³]-bombesin | Not specified in provided text | Used to evaluate biokinetics for targeted imaging of GRPR. rug.nl |
¹¹¹In-labeled bombesin analogs | PC-3 xenograft mice | Clear tumor visualization with low abdominal background. rug.nl |
Structure-activity Relationship Sar Investigations and Analogue Design
Identification of Key Amino Acid Residues for Receptor Interaction and Selectivity
The biological activity of bombesin and its analogues is predominantly mediated by their interaction with bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers. SAR studies have pinpointed the C-terminal region of bombesin as crucial for receptor binding and activation.
The C-terminal octapeptide of bombesin, BBN(7-14), is recognized as the minimal fragment that retains high affinity for the GRPR. Within this sequence, several amino acid residues play pivotal roles:
Trp8 and His12: These aromatic residues are considered essential for high-affinity binding. Modifications or deletions at these positions often lead to a significant loss of receptor affinity and biological activity.
Leu13 and Met14: The C-terminal dipeptide is critical for receptor activation. The terminal methionine residue (Met14) is particularly sensitive to oxidation, which can impact its interaction with the receptor.
The selectivity of bombesin analogues for different receptor subtypes (BB1, BB2/GRPR, and BB3) can be modulated by specific amino acid substitutions. For instance, certain modifications can enhance selectivity for the GRPR over other bombesin receptor subtypes, which is a desirable characteristic for targeted cancer therapies.
Effects of Truncations and Amino Acid Substitutions on Biological Properties
Systematic truncations and amino acid substitutions throughout the bombesin sequence have provided valuable insights into the structural requirements for its biological functions.
Truncations: Studies have confirmed that the N-terminal portion of the full bombesin peptide is not essential for receptor binding. The C-terminal nonapeptide and octapeptide fragments largely retain the binding affinity of the parent molecule. However, further truncation from the C-terminus, such as the deletion of the terminal Met14, drastically reduces or abolishes agonist activity, sometimes leading to antagonist properties.
Amino Acid Substitutions: Substitutions of natural and non-natural amino acids have been extensively explored to improve the properties of bombesin analogues.
Position 14: Replacing the native L-methionine at position 14 with more stable analogues like norleucine (Nle) can prevent oxidation and improve stability without compromising receptor affinity. The introduction of a lysine residue at this position, as in Bombesin, 3-L-lysine-14, would introduce a positive charge at the C-terminus, which could influence receptor interaction and pharmacokinetic properties. While specific data for a C-terminal Lys14 is limited, studies on other charged residues and linkers suggest this could impact cellular uptake and biodistribution. For instance, replacing Met14 with other residues has been shown to affect kidney uptake of radiolabeled analogues. acs.org A study on [¹⁷⁷Lu] labeled bombesin analogues showed that replacing Met14 with Nle14 or Hms14 (homoserine) led to a significant decrease in kidney radioactivity uptake. acs.org
Position 6: The introduction of a D-amino acid, such as D-Phe, at position 6 has been reported to increase metabolic stability and in some cases, receptor affinity.
Position 13: The Leu13 residue is important for agonist activity. Substitution with statine (Sta) has been a key modification in developing potent bombesin receptor antagonists. mdpi.com
The table below summarizes the effects of representative amino acid substitutions on the binding affinity of bombesin analogues for the GRPR.
Analogue/Modification | Receptor | IC50 (nM) | Reference |
[D-Phe⁶, Sta¹³, Leu¹⁴]-BBN(6-14) (RM26) | GRPR | - | nih.gov |
[¹⁷⁷Lu]DOTA-[Nle¹⁴]BBN(7-14) | GRPR | 2.0 ± 0.6 | acs.org |
[¹⁷⁷Lu]DOTA-[Hms¹⁴]BBN(7-14) | GRPR | 2.3 ± 0.1 | acs.org |
[¹⁷⁷Lu]DOTA-[Met¹⁴]BBN(7-14) | GRPR | 2.5 ± 0.1 | acs.org |
Ga-ProBOMB1 | GRPR | 3.97 ± 0.76 | acs.org |
Ga-NeoBOMB1 | GRPR | 1.71 ± 0.28 | acs.org |
Influence of Linker Length and Composition on Pharmacological and Pharmacokinetic Parameters
Linker Length: The length of the linker can affect the steric hindrance between the bulky chelator-radiometal complex and the peptide's binding domain. An optimal linker length can facilitate unimpeded interaction with the GRPR, thereby maximizing binding affinity. Studies with DOTA-conjugated bombesin analogues have shown that varying the length of a hydrocarbon spacer can modulate receptor affinity and tissue uptake. For example, increasing the hydrocarbon spacer length from no spacer to an 8-aminooctanoic acid (8-Aoc) spacer dramatically increased uptake in GRPR-expressing tissues like the pancreas. snmjournals.org
Linker Composition: The composition of the linker influences the hydrophilicity, charge, and in vivo stability of the bombesin analogue.
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG) or carbohydrate moieties, can enhance the water solubility of the peptide conjugate. nih.govacs.org This often leads to a shift from hepatobiliary to renal excretion, which is advantageous for reducing background signals in the abdomen during imaging. nih.govacs.org
Charged Linkers: The introduction of charged moieties in the linker can also alter the pharmacokinetic profile. Positively charged linkers have been shown to sometimes enhance GRPR affinity. mdpi.com Conversely, the strategic placement of negatively charged amino acids like glutamic acid has been used to improve tumor-to-muscle uptake ratios. nih.gov The use of a lysine residue within a linker introduces a positive charge, which has been explored to improve targeting properties. nih.govacs.org
The following table illustrates the impact of different linkers on the binding affinity of bombesin analogues.
Analogue | Linker | IC50 (nM) | Reference |
In-DOTA-BBN(7-14)NH₂ | None | >100 | snmjournals.org |
In-DOTA-β-Ala-BBN(7-14)NH₂ | β-Alanine | <2.5 | snmjournals.org |
In-DOTA-5-Ava-BBN(7-14)NH₂ | 5-Aminovaleric acid | <2.5 | snmjournals.org |
In-DOTA-8-Aoc-BBN(7-14)NH₂ | 8-Aminooctanoic acid | <2.5 | snmjournals.org |
In-DOTA-11-Aun-BBN(7-14)NH₂ | 11-Aminoundecanoic acid | >100 | snmjournals.org |
Rational Design of Novel this compound Analogues with Enhanced Characteristics
The rational design of novel bombesin analogues, including those with a 3-L-lysine-14 modification, aims to optimize their characteristics for specific applications, primarily for cancer diagnosis and therapy. Key goals include improving tumor-to-background ratios and minimizing accumulation in non-target organs.
Approaches to Reduce Non-Target Organ Accumulation
Reducing the accumulation of bombesin analogues in healthy organs is crucial for minimizing toxicity and improving imaging contrast. The primary organs of concern are the kidneys and the pancreas, which has high physiological GRPR expression.
Reducing Renal Uptake: Renal accumulation is a common issue for radiolabeled peptides that are cleared through the kidneys. Strategies to mitigate this include:
Co-infusion of Amino Acids: The administration of positively charged amino acids like lysine and arginine can compete for reabsorption in the kidney tubules, thereby reducing the renal uptake of the radiolabeled peptide. nih.goveur.nl
Modifying Physicochemical Properties: Increasing the hydrophilicity of the analogue through linker modification can lead to faster renal clearance and lower retention. nih.govacs.org
Cleavable Linkers: The incorporation of linkers that are cleaved by enzymes in the kidney can release the radiometabolite in a form that is not readily reabsorbed.
Reducing Pancreatic Uptake: The high physiological expression of GRPR in the pancreas leads to significant uptake of bombesin analogues.
Antagonist Strategy: As mentioned, GRPR antagonists generally show faster washout from the pancreas compared to agonists, resulting in lower pancreatic accumulation at later time points. snmjournals.orgmdpi.com
Pretargeting Strategies: A two-step approach where a non-radiolabeled, modified bombesin analogue is first administered, followed by a smaller, radiolabeled molecule that specifically binds to the pre-targeted analogue at the tumor site, has been explored to reduce pancreatic exposure. mdpi.com
The following table provides data on the renal uptake of different bombesin analogues.
Radiotracer | Kidney Uptake (%ID/g at 4h p.i.) | Reference |
[¹⁷⁷Lu]DOTA-[Nle¹⁴]BBN(7-14) | ~1.5 ± 0.3 | acs.org |
[¹⁷⁷Lu]DOTA-[Met¹⁴]BBN(7-14) | 2.5 ± 0.4 | acs.org |
Molecular Mechanisms of Bombesin Receptor Function
Ligand-Induced Receptor Trafficking and Internalization Mechanisms
Upon binding of an agonist like [Lys3]bombesin, bombesin receptors initiate a well-orchestrated process of trafficking and internalization. This mechanism is crucial for regulating the magnitude and duration of the signal, preventing overstimulation, and allowing for receptor resensitization.
As a potent agonist, [Lys3]bombesin induces the rapid and extensive internalization of the GRPR. medchemexpress.com This process is a hallmark of agonist-mediated activation, in contrast to antagonists, which typically bind to the receptor without triggering significant internalization and can even block agonist-induced internalization. snmjournals.orgsnmjournals.org Studies using fluorescently labeled bombesin have visualized this process, showing the accumulation of the ligand-receptor complex in intracellular vesicles, which are likely endosomes. physiology.org The primary pathway for the endocytosis of the bombesin/GRP receptor is via clathrin-coated pits. physiology.org
The integrity of the cell's cytoskeleton is essential for this process. Research has demonstrated that the internalization of the bombesin/GRP receptor is critically dependent on the organization of the cortical actin cytoskeleton. physiology.orgphysiology.org Disruption of cortical actin filaments with agents like latrunculin A markedly inhibits the ligand-induced internalization of the receptor. physiology.orgphysiology.org This indicates a complex interplay between the receptor activation and the cellular machinery responsible for membrane trafficking. While bombesin agonists are known to have a significant internalization rate, this process can be modulated by the specific structure of the ligand and the chelator it is conjugated with for imaging purposes. scirp.orgresearchgate.net
Table 1: Effect of Cytoskeletal Disrupting Agents on Bombesin/GRP Receptor Internalization This table is generated based on data from studies on bombesin/GRP receptor internalization.
Agent | Mechanism of Action | Effect on Cy3-Bombesin Uptake | Reference |
Latrunculin A | Sequesters actin monomers, disrupting cortical actin filaments. | Greatly diminished uptake into intracellular vesicles. | physiology.org |
Cytochalasin D | Binds to the growing end of actin filaments, disrupting stress fibers. | Slightly decreased uptake. | physiology.org |
Conformational Changes in Bombesin Receptors Upon Ligand Binding
The binding of an agonist is the first step in a cascade of conformational changes within the receptor that leads to its activation. Cryo-electron microscopy (cryo-EM) studies of bombesin receptors in their active state, bound to agonists, have provided unprecedented insight into these structural rearrangements. biorxiv.orgbiorxiv.org
Upon binding, the bombesin peptide adopts a distinct orientation, described as being perpendicular to the membrane plane. biorxiv.org The C-terminal portion of the peptide, which is critical for activation, inserts deep into the transmembrane domain (TMD) bundle. biorxiv.orgbiorxiv.org This engagement triggers a series of conformational shifts in conserved structural motifs that are characteristic of Class A GPCR activation. biorxiv.org These "micro-switches" relay the signal from the ligand-binding pocket to the intracellular G-protein coupling domain. biorxiv.org Key conformational changes include movements in the side chains of residues within the "toggle switch," "transmission switch," and the "DRY" motif at the intracellular end of TM3. biorxiv.org Molecular dynamics simulations further support that these dynamic changes are essential for stabilizing the active state of the receptor and enabling efficient G-protein coupling. biorxiv.org
Table 2: Key Conformational "Micro-Switches" in Activated Bombesin Receptors This table is generated based on findings from structural studies of bombesin receptors.
Motif | Location | Function in Receptor Activation | Reference |
Toggle Switch (W6.48) | Transmembrane Helix 6 (TM6) | A highly conserved tryptophan that changes its rotameric state upon activation, initiating a cascade of movements in other helices. | biorxiv.org |
Transmission Switch | Involves residues in TM3, TM5, and TM6 | Relays the conformational change from the ligand-binding pocket towards the intracellular side of the receptor. | biorxiv.org |
DRY Motif | Intracellular end of TM3 | Breaks an "ionic lock" that holds the receptor in an inactive state, allowing for G-protein binding. | biorxiv.org |
PV(I)F Motif | Involves residues in TM5, TM6, and TM7 | Stabilizes the active conformation of the receptor. | biorxiv.org |
Dissecting the Molecular Determinants of Receptor Selectivity and Agonist/Antagonist Action
The ability of [Lys3]bombesin to act as a potent agonist is determined by its specific chemical structure, which dictates its binding affinity and intrinsic efficacy at the receptor. The substitution of the native glutamine at position 3 with a lysine residue alters the peptide's properties, including introducing a positive charge, which can influence its interaction with the receptor. plos.org
Studies on various bombesin analogs have established that the C-terminal fragment, specifically residues 8-14 (Trp-Ala-Val-Gly-His-Leu-Met-NH2), is essential for high-affinity binding and receptor activation. biorxiv.org The C-terminal methionine, in particular, is critical; its deletion or modification can convert a potent agonist into an antagonist. biorxiv.orgscispace.com As an agonist, [Lys3]bombesin not only binds with high affinity but also effectively induces the conformational changes necessary for G-protein coupling and downstream signaling, such as calcium mobilization. medchemexpress.comsnmjournals.org Competitive binding assays using prostate cancer cells (PC-3), which overexpress GRPR, have shown that [Lys3]bombesin is a potent ligand with a low nanomolar IC50 value, indicating its high affinity for the receptor. snmjournals.org
Receptor selectivity between the different bombesin receptor subtypes (BB1 and BB2) is governed by subtle differences in their ligand-binding pockets. biorxiv.orgbiorxiv.org Cryo-EM structures reveal that the conformation of the extracellular loops (ECLs) plays a significant role. For instance, the relative flexibility of ECL2 in GRPR allows it to accommodate a wider range of ligands compared to the more rigid ECL2 in the neuromedin B receptor (NMBR or BB1), contributing to ligand selectivity. biorxiv.org
Table 3: Binding Affinity of Bombesin Analogs for the Gastrin-Releasing Peptide Receptor (GRPR) This table is generated based on data from competitive binding assays on PC-3 cells.
Compound | Description | IC50 (nmol/L) | Reference |
[Lys3]BBN | Full-sequence bombesin with Lysine at position 3. | 3.3 ± 0.4 | snmjournals.org |
FB-[Lys3]BBN | [Lys3]BBN conjugated with a fluorobenzoyl group. | 5.3 ± 0.6 | snmjournals.org |
Aca-BBN(7–14) | Truncated bombesin analog (residues 7-14). | 20.8 ± 0.3 | snmjournals.org |
FB-Aca-BBN(7–14) | Truncated analog conjugated with a fluorobenzoyl group. | 48.7 ± 0.1 | snmjournals.org |
Role of Extracellular and Transmembrane Domains in Ligand Recognition
The recognition of [Lys3]bombesin is a cooperative effort between multiple domains of the bombesin receptor. The ligand-binding pocket is a deep, extensive cavity formed by the extracellular loops and the upper portions of the transmembrane helices. biorxiv.orgbiorxiv.org
Extracellular Loops (ECLs): The three ECLs form a "squashed cavity" on the extracellular side of the receptor. biorxiv.org This region is responsible for capturing the ligand and orienting it correctly within the binding pocket. The N-terminal portion of the bombesin peptide interacts significantly with the ECLs. biorxiv.orgbiorxiv.org As noted previously, the specific conformation and flexibility of these loops, particularly ECL2 and ECL3, are key determinants of receptor selectivity. biorxiv.orgbiorxiv.org
Transmembrane Domains (TMDs): The TMDs (specifically TM2 through TM7) form the core of the orthosteric binding pocket. biorxiv.org The C-terminal end of [Lys3]bombesin plunges deep into this bundle, making critical contacts with residues that trigger the activation "micro-switches." biorxiv.orgbiorxiv.org For example, the conserved C-terminal motif of bombesin peptides directly contacts the toggle switch residue (W6.48) to initiate receptor activation. biorxiv.org Molecular modeling has highlighted specific interactions, such as a differential interaction with an arginine residue (Arg6.58) in BB1 versus BB2, that contribute to the observed differences in binding affinity for bombesin. biorxiv.org The precise network of hydrogen bonds and hydrophobic interactions between the peptide and residues within the TMDs stabilizes the ligand-receptor complex and dictates the efficacy of the signaling response.
Translational Potential in Preclinical Oncology Research
Targeting Strategies for GRPR-Positive Neoplasms
The gastrin-releasing peptide receptor (GRPR) is a key target in oncology due to its high expression in several major human cancers, including prostate, breast, pancreatic, and small cell lung cancer. mdpi.com This overexpression provides a clear rationale for developing targeted diagnostic and therapeutic agents. Bombesin, 3-L-lysine-14, a synthetic analogue of the naturally occurring 14-amino acid peptide bombesin, has been engineered to exhibit high affinity for GRPR. snmjournals.orgnih.gov
Prostate Cancer: GRPR is found in a high percentage of primary prostate tumors, as well as in metastatic disease. mdpi.com Preclinical studies using various forms of radiolabeled [Lys3]Bombesin have demonstrated successful targeting and imaging of both androgen-dependent and androgen-independent prostate cancer xenografts in murine models. snmjournals.orgsnmjournals.org For instance, 18F-labeled FB-[Lys3]BBN has been shown to effectively visualize both subcutaneous and orthotopic PC-3 prostate tumors. snmjournals.org Furthermore, heterodimeric constructs combining a [Lys3]Bombesin moiety with a prostate-specific membrane antigen (PSMA) inhibitor have been developed to simultaneously target both GRPR and PSMA, which are often co-expressed in prostate cancer. mdpi.comresearchgate.netnih.gov
Breast Cancer: GRPR is also frequently overexpressed in breast cancer. mdpi.comopenmedscience.com Preclinical models have shown that radiolabeled bombesin analogues can effectively target and be taken up by breast cancer cells. nih.govfrontiersin.org For example, studies have demonstrated significant uptake of 99mTc-labeled bombesin derivatives in MDA-MB-231 human breast cancer cell lines and xenografts. nih.govnih.gov
Pancreatic Cancer: Pancreatic tumors are another key area of investigation for GRPR-targeted agents. snmjournals.org Research has shown that radiolabeled bombesin analogues can accumulate in pancreatic cancer models, highlighting their potential for imaging and therapy in this challenging disease. nih.gov
Small Cell Lung Cancer: High-affinity receptors for bombesin/GRP-like peptides are a known feature of human small cell lung cancer (SCLC). mdpi.comrug.nl This makes GRPR a promising target for developing novel diagnostic and therapeutic strategies for this aggressive cancer. snmjournals.orgcrimsonpublishers.com
Application of this compound as a Molecular Targeting Vector for Research Probes
The high affinity and specificity of this compound for GRPR make it an excellent molecular targeting vector. By attaching various payloads to this peptide, researchers can deliver them specifically to GRPR-expressing cancer cells.
One of the most prominent applications is in the development of radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comsnmjournals.org Different radioisotopes can be attached to [Lys3]Bombesin-based conjugates, allowing for the visualization of tumor location, size, and metastatic spread. snmjournals.orgsnmjournals.orgsnmjournals.org
Examples of Radiometal Conjugation:
64Cu: 64Cu-DOTA-[Lys3]BBN has been successfully used for microPET imaging of prostate cancer xenografts. snmjournals.org
18F: 18F-FB-[Lys3]BBN has been developed for PET imaging of GRPR expression in prostate cancer models. snmjournals.org
99mTc: 99mTc-EDDA/HYNIC-[Lys3]-BN has been evaluated for SPECT imaging. nih.gov
177Lu: 177Lu-labeled bombesin analogues are being explored for their theranostic potential, combining therapy and diagnosis. mdpi.comopenmedscience.com
These radiolabeled probes not only aid in diagnosis but also in monitoring the response to therapy. Furthermore, this compound has been incorporated into more complex systems, such as heterodimeric ligands that can target multiple receptors simultaneously, potentially increasing targeting efficacy and specificity. researchgate.netnih.govsnmjournals.org It has also been used in the functionalization of nanoparticles to enhance tumor retention of therapeutic agents. mdpi.com
Preclinical Development of Receptor-Targeted Agents for Investigational Therapies
The ability of this compound to be internalized by cancer cells upon binding to GRPR makes it a promising vector for delivering therapeutic agents directly to tumors. snmjournals.org This targeted delivery can enhance the efficacy of the therapy while minimizing damage to healthy tissues.
Preclinical research is actively exploring the use of [Lys3]Bombesin conjugates for targeted radiotherapy, also known as peptide receptor radionuclide therapy (PRRT). In this approach, a cytotoxic radioisotope is attached to the bombesin analogue. When the conjugate binds to and is internalized by the cancer cell, the radioisotope delivers a lethal dose of radiation directly to the tumor.
Key Research Findings in Preclinical Development:
Heterodimeric Radiopharmaceuticals: The development of heterodimeric radiopharmaceuticals, such as those targeting both PSMA and GRPR, represents a significant advancement. For example, 177Lu-DOTA-iPSMA-Lys3-bombesin has shown specific recognition for both receptors and a significant decrease in cancer cell viability in preclinical models. nih.govresearchgate.net
Improved Pharmacokinetics: Researchers are continuously working to optimize the properties of bombesin-based agents. Modifications to the peptide sequence and the use of different linkers and chelators aim to improve metabolic stability, tumor uptake, and clearance from non-target tissues. acs.orgacs.org
Theranostic Applications: The use of "theranostic pairs" of radioisotopes is a key area of development. For instance, a bombesin analogue can be labeled with 68Ga for initial PET imaging and diagnosis, and then with 177Lu for targeted radiotherapy, allowing for a personalized medicine approach. mdpi.comkoreascience.kr
Preclinical studies have consistently demonstrated the potential of this compound-based agents to target and inhibit the growth of GRPR-positive tumors. snmjournals.orgsnmjournals.orgnih.gov These promising results are paving the way for further investigation and potential clinical translation of these novel cancer therapies.
Table of Research Findings for this compound Based Agents:
Agent | Cancer Model | Key Preclinical Finding | Reference |
---|---|---|---|
18F-FB-[Lys3]BBN | Prostate Cancer (PC-3) | Effectively visualized subcutaneous and orthotopic tumors via PET. | snmjournals.org |
64Cu-DOTA-[Lys3]BBN | Prostate Cancer (PC-3, CRW22) | Demonstrated GRPR-specific uptake and clear tumor visualization with microPET. | snmjournals.org |
177Lu-DOTA-iPSMA-Lys3-Bombesin | Prostate Cancer (LNCaP, PC3) | Showed specific recognition for both PSMA and GRPR, leading to decreased cell viability. | nih.gov |
99mTc-EDDA/HYNIC-[Lys3]-BN | Prostate (PC-3), Breast (MCF7, MDA-MB231) | Demonstrated receptor-mediated uptake in various cancer cell lines. | nih.gov |
Future Directions and Advanced Research Methodologies
Integration of Omics Technologies in Bombesin Receptor Research
The comprehensive, high-throughput nature of "omics" technologies—genomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex signaling networks associated with bombesin receptors. Integrating these approaches can provide a holistic view of the molecular changes that occur upon receptor activation or inhibition, leading to the identification of novel biomarkers and therapeutic targets.
Recent research has begun to leverage these technologies. For instance, quantitative proteomics has been used to analyze protein profiling in cells overexpressing the bombesin receptor subtype 3 (BRS-3) upon stimulation with an agonist. researchgate.net This approach identified numerous proteins with altered expression, revealing the involvement of key signaling pathways like the mTOR pathway in BRS-3 signal transduction and cell proliferation. researchgate.net Such studies highlight the power of proteomics in elucidating the downstream effects of bombesin receptor activation. researchgate.net
Future research will likely see a more integrated multi-omics approach. By combining genomic data on receptor mutations or expression levels with proteomic and metabolomic profiles of tumors, researchers can create detailed molecular signatures of bombesin receptor-positive cancers. This could lead to more personalized therapeutic strategies, where the choice of a bombesin-based radiopharmaceutical or cytotoxic agent is guided by the specific omic profile of a patient's tumor. researchgate.net
Development of Advanced Preclinical Disease Models for Compound Evaluation
The successful translation of novel compounds from the laboratory to the clinic is heavily reliant on the use of robust and predictive preclinical disease models. For the evaluation of bombesin-based compounds, this means moving beyond traditional subcutaneous xenograft models to more clinically relevant systems.
Advanced preclinical models include patient-derived xenografts (PDXs), which are established by implanting tumor tissue from a patient directly into an immunodeficient mouse. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors. The evaluation of bombesin analogs in a panel of PDX models representing different cancer types and subtypes would provide more accurate data on in vivo efficacy and targeting. mdpi.com
Furthermore, the development of genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations relevant to bombesin receptor expression can offer valuable insights. For example, GEMMs of prostate cancer could be used to study the role of the gastrin-releasing peptide receptor (GRPR) in tumor initiation and progression. mdpi.com
Another promising avenue is the use of three-dimensional (3D) organoid cultures derived from patient tumors. These "mini-tumors" in a dish can be used for high-throughput screening of bombesin-based compounds and for studying receptor signaling in a more physiologically relevant context than traditional 2D cell cultures.
Exploration of Non-Oncological Preclinical Applications (e.g., metabolic regulation)
While the primary focus of bombesin research has been in oncology, emerging evidence suggests that bombesin and its receptors play significant roles in various non-oncological physiological processes, particularly in metabolic regulation. numberanalytics.com The bombesin receptor subtype 3 (BRS-3) has been identified as a key player in energy homeostasis, glucose and insulin regulation, and feeding behavior. nih.gov
Studies in BRS-3 knockout mice have shown that these animals develop obesity, hypertension, and impaired glucose metabolism, highlighting the receptor's importance in maintaining metabolic health. researchgate.net This has spurred interest in developing BRS-3 agonists as potential therapeutics for obesity and type 2 diabetes. researchgate.netnumberanalytics.com
Preclinical studies exploring the metabolic effects of novel bombesin analogs are crucial. These investigations could involve:
In vivo metabolic studies: Assessing the effects of bombesin analogs on glucose tolerance, insulin sensitivity, food intake, and body weight in animal models of obesity and diabetes. numberanalytics.com
Ex vivo tissue analysis: Examining the direct effects of these compounds on glucose uptake and metabolism in isolated tissues such as adipose tissue, muscle, and liver.
Mechanism of action studies: Using molecular and cellular techniques to elucidate the signaling pathways through which bombesin analogs exert their metabolic effects.
These preclinical investigations will be instrumental in validating the therapeutic potential of bombesin-based compounds for metabolic disorders and paving the way for future clinical trials in this area. numberanalytics.com
Novel Approaches for Peptide Engineering and Modification
The development of new and improved bombesin-based compounds relies on innovative peptide engineering and modification strategies. The goal is to enhance properties such as receptor affinity, specificity, stability, and in vivo pharmacokinetics.
One successful approach has been the modification of the peptide backbone. For example, replacing amide bonds with more stable linkages, such as 1,4-disubstituted 1,2,3-triazoles, has been shown to increase the resistance of bombesin derivatives to proteolytic degradation, leading to improved tumor uptake in vivo. acs.org Another strategy involves the introduction of unnatural amino acids or modifications to existing ones. The substitution with a 4,4-difluoroproline derivative, for instance, has been shown to enhance resistance to degradation by neutral endopeptidase (NEP). mdpi.com
The design of multimeric ligands, where multiple bombesin peptides are linked together, is another promising strategy. Multimerization can increase the local concentration of the ligand at the target site and improve binding characteristics, potentially leading to enhanced tumor targeting. acs.org
Furthermore, the choice of chelator for radiolabeling is a critical aspect of peptide modification for imaging and therapeutic applications. Different chelators can influence the affinity, antagonistic potency, and pharmacokinetic properties of the resulting radioconjugates. snmjournals.org Ongoing research is focused on developing novel chelators that can be efficiently labeled with a variety of radioisotopes and that impart favorable in vivo properties to the bombesin analog. nih.gov
The table below summarizes some of the key findings from research into novel peptide engineering and modification of bombesin analogs.
Modification Strategy | Key Findings | Reference |
Backbone Modification | Replacement of amide bonds with 1,4-disubstituted 1,2,3-triazoles increased metabolic stability and tumor uptake. | acs.org |
Amino Acid Substitution | Introduction of 4,4-difluoroproline enhanced resistance to enzymatic degradation. | mdpi.com |
Multimerization | Dimerization of a bombesin analog resulted in favorable binding characteristics and tumor-to-normal tissue ratios. | acs.org |
Chelator Variation | The choice of chelator (e.g., DOTA, NODAGA) was shown to influence receptor affinity and in vivo pharmacokinetics. | snmjournals.org |
Linker Modification | Using a piperidine-based linker improved binding affinity and metabolic stability of a GRPR antagonist. | mdpi.com |
Q & A
Q. What experimental protocols are recommended for synthesizing Bombesin, 3-L-lysine-14 with high purity?
Methodological Answer:
-
Solid-phase peptide synthesis (SPPS) is widely used for peptide analogs like Bombesin derivatives. Ensure proper coupling of 3-L-lysine at position 14 using Fmoc/t-Bu chemistry.
-
Purification: Use reverse-phase HPLC with a C18 column, gradient elution (0.1% TFA in water/acetonitrile), and monitor purity via UV-Vis (220 nm).
-
Characterization: Validate identity via high-resolution mass spectrometry (HRMS) and 1H/13C NMR. For reproducibility, document solvent ratios, reaction temperatures, and coupling agents (e.g., HBTU, HOBt) in the experimental section .
-
Example Data:
Parameter Value Molecular Formula C₅₆H₇₆N₁₄O₉ (from ) CAS Registry Number 123769-98-2
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- Chromatography: Use analytical HPLC to verify >95% purity. Include retention time consistency across batches.
- Purity Metrics: Report elemental analysis (C, H, N) and amino acid analysis (AAA) for peptide content .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor binding affinity be resolved?
Methodological Answer:
- Assay Standardization:
- Compare methodologies: Radioligand binding (e.g., ¹²⁵I-labeled GRP) vs. functional assays (Ca²⁺ flux). Note species-specific receptor subtypes (e.g., human vs. murine BB2 receptors) .
- Control variables: Buffer composition (pH 7.4, 1% BSA), incubation time (30–60 min), and temperature (25°C vs. 37°C).
- Statistical Analysis: Apply ANOVA or Student’s t-test to assess inter-study variability. Use Cohen’s d to quantify effect sizes for IC₅₀ discrepancies .
- Literature Reconciliation: Cross-reference with studies like Heinz-Erian et al. (1987), which established antagonism protocols for bombesin analogs .
Q. What strategies improve the stability of this compound in physiological environments?
Methodological Answer:
- Formulation Adjustments:
- Add protease inhibitors (e.g., aprotinin) or albumin (0.1–1%) to serum-containing media.
- Test lyophilization with cryoprotectants (trehalose, mannitol) for long-term storage.
- Structural Modifications: Introduce D-amino acids or PEGylation at degradation-prone sites (e.g., N-terminal). Validate via circular dichroism (CD) to confirm α-helix preservation .
- Stability Assays: Use LC-MS to track degradation products over 24–72 hours in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) .
Q. How to validate the specificity of this compound for targeted receptor subtypes?
Methodological Answer:
- Competitive Binding Studies: Co-administer unlabeled bombesin (1–100 nM) to assess displacement in BB1, BB2, and BB3 receptor-transfected cell lines.
- Functional Antagonism: Measure inhibition of bombesin-stimulated ERK phosphorylation (Western blot) or IP3 accumulation (radioimmunoassay) .
- Cross-Reactivity Screening: Test against related receptors (e.g., neuromedin B receptor) using HEK293 cells overexpressing each target. Report selectivity ratios (IC₅₀ off-target/IC₅₀ on-target) .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in reported biological activities of Bombesin analogs?
Methodological Answer:
- Meta-Analysis Framework:
- Error Source Identification:
- Quantify batch-to-batch variability in peptide purity (e.g., via AAA).
- Evaluate solvent effects (DMSO vs. saline) on ligand aggregation .
- Replication Protocol: Follow ’s guidelines for documenting experimental conditions (e.g., pH, temperature) and raw data archiving .
Literature & Citation Best Practices
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.